molecular formula C10H17NO6S B3008186 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid CAS No. 1823267-64-6

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid

Cat. No.: B3008186
CAS No.: 1823267-64-6
M. Wt: 279.31
InChI Key: GSLNRAPHBWJQCW-UHFFFAOYSA-N
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Description

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dioxidothietane ring

Mechanism of Action

Target of Action

The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is a well-known protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The boc group is widely used in peptide synthesis , suggesting that the compound may play a role in the synthesis or modification of peptides and proteins.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s activity may be influenced by the pH of its environment. Additionally, the compound’s solubility may affect its bioavailability and distribution within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the dioxidothietane ring, which can be achieved through the oxidation of a thietane precursor. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amino group, usually through a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of high-purity reagents and solvents would be essential to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group but differ in their core structures.

    Dioxidothietane derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid is unique due to the combination of the Boc-protected amino group and the dioxidothietane ring.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(4-7(12)13)5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLNRAPHBWJQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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